molecular formula C15H19N5O3S B2790797 5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-81-9

5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2790797
CAS No.: 868220-81-9
M. Wt: 349.41
InChI Key: DUKKZONOCDDRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques . For instance, the structures of synthesized 3-(piperazin-1-yl)-1,2-benzothiazole derivatives were confirmed using these techniques .


Chemical Reactions Analysis

The chemical reactions of similar compounds depend on the conditions. For example, at the electrophilic substitution of the 1-methyl isomer (nitration, bromination, sulfation, formylation, acylation), either the furan ring or the pyridine fragment suffers the electrophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yield, melting point, and IR spectrum of 5-Furan-2yl [1,3,4]oxadiazole-2-thiol were determined .

Mechanism of Action

The mechanism of action of similar compounds is diverse. For instance, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Safety and Hazards

The safety and hazards of similar compounds depend on their specific structures and uses. For instance, some compounds are not intended for human or veterinary use and are available for research use only.

Future Directions

The future directions in the research of similar compounds involve the development of new analogs of bioactive heterocyclic compounds, which is a major challenge in synthetic organic and medicinal chemistry . Several heterocyclic compounds exhibit good biological activity, implying that their heterocyclic center is a component of the pharmacophore .

Properties

IUPAC Name

5-[furan-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c21-8-7-18-3-5-19(6-4-18)12(11-2-1-9-23-11)13-14(22)20-15(24-13)16-10-17-20/h1-2,9-10,12,21-22H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKKZONOCDDRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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